N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide is a heterocyclic compound that features both furan and thiophene rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Mechanism of Action
Target of Action
Compounds like “N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide” often target specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
These compounds typically interact with their targets by binding to them, which can either inhibit or enhance the function of the target .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways, leading to changes in the physiological state of the organism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can greatly influence their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide typically involves the following steps:
Formation of the Furan and Thiophene Rings: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide, while the thiophene ring can be synthesized from thiophene-2-carboxylic acid.
Coupling Reaction: The furan and thiophene rings are coupled using a Suzuki–Miyaura cross-coupling reaction.
Amidation: The final step involves the amidation of the coupled product with pent-4-enamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Known for its broad spectrum of biological activities.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Exhibits diverse pharmacological properties.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-6-14(16)15-9-12-8-11(10-18-12)13-5-4-7-17-13/h2,4-5,7-8,10H,1,3,6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESBZRKQCYBCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC(=CS1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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